molecular formula C13H19ClN4O2S B7640634 N-(3-aminopropyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride

N-(3-aminopropyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride

Cat. No. B7640634
M. Wt: 330.83 g/mol
InChI Key: APZMRXNLUCLRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride, commonly known as Prazosin, is a medication used to treat hypertension and post-traumatic stress disorder. It belongs to the class of alpha-1 adrenergic receptor blockers and works by relaxing the blood vessels, thereby reducing blood pressure. In addition to its clinical use, Prazosin has also been extensively studied for its potential applications in scientific research.

Mechanism of Action

Prazosin works by selectively blocking the alpha-1 adrenergic receptors, which are present in various tissues including the blood vessels, heart, and urinary tract. By blocking these receptors, Prazosin causes relaxation of the smooth muscles in the blood vessels, leading to a decrease in blood pressure.
Biochemical and physiological effects:
Prazosin has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure, Prazosin has been shown to have anti-proliferative effects on cancer cells, anti-inflammatory effects in the lungs, and anti-anxiety effects in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Prazosin in lab experiments is its selectivity for the alpha-1 adrenergic receptor, which allows for specific targeting of this receptor in various tissues. However, one of the limitations of using Prazosin is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists, which may limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for research involving Prazosin. One area of interest is in the development of more potent and selective alpha-1 adrenergic receptor antagonists for use in both clinical and research settings. Another area of interest is in the study of the effects of Prazosin on other physiological processes, such as immune function and metabolism. Finally, there is growing interest in the potential use of Prazosin as a therapeutic agent for conditions such as cancer and anxiety disorders.

Synthesis Methods

Prazosin can be synthesized through a multi-step process involving the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminopropylamine and sulfonamide. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

Prazosin has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the study of alpha-1 adrenergic receptors and their role in various physiological processes. Prazosin is a selective antagonist of the alpha-1 adrenergic receptor and is widely used to study the effects of receptor blockade on various physiological functions.

properties

IUPAC Name

N-(3-aminopropyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S.ClH/c14-7-4-8-16-20(18,19)13-9-15-17(11-13)10-12-5-2-1-3-6-12;/h1-3,5-6,9,11,16H,4,7-8,10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMRXNLUCLRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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